(2-(Perfluoroethyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(Perfluoroethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a perfluoroethyl group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Perfluoroethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable perfluoroalkylating agent.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-(Perfluoroethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Coupling Products: Resulting from Suzuki-Miyaura reactions, typically forming biaryl or styrene derivatives.
Oxidized Products: Including boronic esters or borates.
Scientific Research Applications
Chemistry
(2-(Perfluoroethyl)pyridin-4-yl)boronic acid is widely used in organic synthesis for the construction of complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize biologically active molecules, including potential drug candidates
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which (2-(Perfluoroethyl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the new carbon-carbon bond. The perfluoroethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)pyridin-4-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of a perfluoroethyl group.
(2-Fluoropyridin-4-yl)boronic acid: Contains a fluorine atom instead of a perfluoroethyl group.
Uniqueness
(2-(Perfluoroethyl)pyridin-4-yl)boronic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)5-3-4(8(15)16)1-2-14-5/h1-3,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEQREDRNUPJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(C(F)(F)F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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